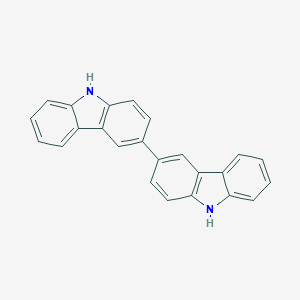

9H,9'H-3,3'-Bicarbazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(9H-carbazol-3-yl)-9H-carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16N2/c1-3-7-21-17(5-1)19-13-15(9-11-23(19)25-21)16-10-12-24-20(14-16)18-6-2-4-8-22(18)26-24/h1-14,25-26H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUMOFXXLEABBTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3)C4=CC5=C(C=C4)NC6=CC=CC=C65 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30499226 | |

| Record name | 9H,9'H-3,3'-Bicarbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30499226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1984-49-2 | |

| Record name | 9H,9'H-3,3'-Bicarbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30499226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3'-Bicarbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 9H,9'H-3,3'-bicarbazole: Structure, Properties, and Applications

Abstract: 9H,9'H-3,3'-bicarbazole is a heterocyclic aromatic compound composed of two carbazole units linked at the 3 and 3' positions. This linkage extends the π-conjugation, leading to unique electronic and photophysical properties that make it a valuable building block in materials science.[1][2] Its rigid, planar structure facilitates π-π stacking, which is crucial for charge transport.[1] This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of this compound and its key derivatives, targeting researchers, scientists, and professionals in drug development and materials science.

Chemical Structure and Identification

This compound is the core structure from which a wide range of functional materials are derived. The nitrogen atoms of the carbazole units can be substituted with various groups to tune the molecule's properties for specific applications. The linkage at the 3 and 3' positions enhances molecular stability by partially blocking these electronically active sites.[2]

Table 1: General Properties of this compound

| Property | Value | References |

| CAS Number | 1984-49-2 | [1][2] |

| Molecular Formula | C24H16N2 | [1][2] |

| Molecular Weight | 332.41 g/mol | [2] |

| IUPAC Name | 3-(9H-carbazol-3-yl)-9H-carbazole | [1] |

| Synonyms | 3,3'-Bicarbazole, 3,3'-Bi-9H-carbazole, 9H,9H-[3][3]Bicarbazolyl | [2][4] |

| Appearance | White to light yellow solid/powder | [3][5] |

| Purity | Typically >95% or >98% | [1][6] |

Physicochemical and Electronic Properties

The properties of bicarbazole derivatives are highly tunable through strategic substitution. For instance, adding phenyl groups at the 9 and 9' positions (to form 9,9'-Diphenyl-9H,9'H-3,3'-bicarbazole, or BCzPh) enhances solubility and thermal stability.[7][8] These derivatives are studied extensively for their charge-transporting capabilities.[1]

Table 2: Properties of Key this compound Derivatives

| Derivative | Property | Value | References |

| 9,9'-Diphenyl-9H,9'H-3,3'-bicarbazole | Molecular Formula | C36H24N2 | [3] |

| Molecular Weight | 484.60 g/mol | [3] | |

| CAS Number | 57102-62-2 | [3] | |

| Melting Point | 200-202 °C, 206 °C | [3][9] | |

| Appearance | White Solid | [3] | |

| 9,9'-Diethyl-9H,9'H-3,3'-bicarbazole | Molecular Formula | C28H24N2 | [10] |

| Molecular Weight | 388.5 g/mol | [10] | |

| CAS Number | 20466-00-6 | [10] |

Table 3: Electrochemical Properties of Bicarbazole Derivatives

| Derivative | HOMO (eV) | LUMO (eV) | Ionization Potential (eV) | Method | References |

| 9,9'-Diphenyl-9H,9'H-3,3'-bicarbazole | -5.55 | -2.10 | 5.55 | Cyclic Voltammetry (CV) | [7][9] |

| BCz-nBuPh | -5.55 | - | 5.55 | Cyclic Voltammetry (CV) | [7] |

| BCz-tBuPh | -5.55 | - | 5.55 | Cyclic Voltammetry (CV) | [7] |

| Note: BCz-nBuPh is 9,9'-Di-4-n-butylphenyl-9H,9'H-3,3'-bicarbazole and BCz-tBuPh is 9,9'-di-4-t-butylphenyl-9H,9'H-3,3'-bicarbazole.[7] |

Table 4: Spectroscopic Data for 9,9'-Diphenyl-9H,9'H-3,3'-bicarbazole

| Spectroscopy | Wavenumber/Shift | Assignment | References |

| IR (KBr, cm⁻¹) | 3050, 2929, 2851, 1596, 1499, 1453, 1359 | C-H stretch, aromatic C=C stretch, C-N stretch | [9] |

| ¹H NMR (400 MHz, CDCl₃, δ ppm) | 8.47 (d), 8.25 (d), 7.79 (dd), 7.67-7.61 (m), 7.52 (d), 7.52-7.41 (m), 7.33 (dt) | Aromatic protons | [9] |

| ¹³C NMR (100 MHz, CDCl₃, δ ppm) | 141.5, 140.2, 137.9, 134.5, 130.0, 127.5, 127.2, 126.2, 126.0, 124.1, 123.7, 120.6, 120.1, 119.0, 110.1, 110.0 | Aromatic carbons | [9] |

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives is most commonly achieved through oxidative coupling of carbazole monomers. This method is straightforward and cost-effective for producing the core structure.[1] Other methods include the Ullmann coupling reaction, which is versatile for creating symmetrical biaryls.[1]

The oxidative coupling reaction uses an oxidizing agent, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or iron(III) chloride (FeCl₃), to directly couple two carbazole molecules.[1][9]

Experimental Protocol: Oxidative Coupling for 9,9'-Diphenyl-9H,9'H-3,3'-bicarbazole [9]

-

Preparation : Dissolve the carbazole monomer (e.g., 9-phenyl-9H-carbazole, 1.0 equivalent) in dry dichloromethane (DCM) in an oven-dried flask under a nitrogen atmosphere.

-

Reaction Initiation : Cool the solution to 0 °C in an ice bath. Slowly introduce methanesulfonic acid (MSA).

-

Oxidation : After stirring for 5 minutes, add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to the mixture.

-

Reaction : Allow the mixture to stir at room temperature for approximately one minute.

-

Quenching : Quench the reaction by adding a saturated sodium bicarbonate solution.

-

Extraction : Transfer the mixture to a separating funnel and extract the organic contents into chloroform. Wash the combined organic layer with brine solution.

-

Drying and Concentration : Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent using a rotary evaporator.

-

Purification : Purify the crude product by silica-gel column chromatography using a hexane-ethyl acetate mixture as the mobile phase to yield the pure product.

Electrochemical properties, such as HOMO and LUMO energy levels, are determined using cyclic voltammetry (CV). These values are critical for designing materials for electronic devices.

Experimental Protocol: Cyclic Voltammetry [9]

-

Setup : Conduct experiments in a dichloromethane solution containing 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) as the supporting electrolyte.

-

Analyte Concentration : Maintain the concentration of the bicarbazole derivative at approximately 1.0 mM.

-

Measurement : Record cyclic voltammograms at a scan rate of 50-100 mV/s.

-

Calibration : Calibrate all measurements using the ferrocene/ferrocenium (Fc/Fc⁺) redox couple as an internal standard. The HOMO energy level for Fc/Fc⁺ is assumed to be -4.8 eV relative to the zero vacuum level.[9]

-

HOMO Calculation : Calculate the HOMO energy level from the onset of the first oxidation potential using the equation: EHOMO = -[Eoxonset vs Fc/Fc⁺ + 4.8] eV.

-

LUMO Calculation : Determine the optical energy gap (Eg) from the onset of the UV-visible absorption spectrum. Calculate the LUMO energy level using the equation: ELUMO = EHOMO + Eg.[9]

Applications

The versatile electronic properties of this compound and its derivatives have led to their use in a variety of advanced applications, particularly in organic electronics.

-

Organic Light-Emitting Diodes (OLEDs) : Bicarbazole derivatives are widely used as host materials for phosphorescent OLEDs due to their high triplet energy and good charge-transporting properties.[7][11] They are also employed as hole-transporting materials and as emitters, particularly for thermally activated delayed fluorescence (TADF) devices.[1][7]

-

Perovskite Solar Cells (PSCs) : As hole-transporting materials (HTMs), bicarbazole derivatives like 9,9'-diphenyl-9H,9'H-3,3'-bicarbazole have been used to create highly efficient and stable p-i-n perovskite solar cells, achieving power conversion efficiencies of nearly 20%.[2][9]

-

Organic Photovoltaics (OPVs) : The ability to tune the electronic properties of bicarbazoles makes them suitable for use in organic photovoltaic devices, where they can facilitate charge separation and transport.[4]

Conclusion

This compound is a foundational molecule in the field of organic electronics and materials science. Its robust structure, extended π-conjugation, and the tunability of its derivatives allow for the rational design of materials with specific optoelectronic properties. The synthetic accessibility via methods like oxidative coupling further enhances its appeal. Continued research into novel bicarbazole derivatives promises to yield further advancements in OLEDs, solar cells, and other next-generation electronic devices.

References

- 1. This compound | 1984-49-2 | Benchchem [benchchem.com]

- 2. ossila.com [ossila.com]

- 3. labproinc.com [labproinc.com]

- 4. CAS 1984-49-2: 3,3'-Bicarbazole | CymitQuimica [cymitquimica.com]

- 5. 9-([1,1'-Biphenyl]-3-yl)-9'-([1,1'-biphenyl]-4-yl)-9H,9'H-3,3'-bicarbazole | 1643479-47-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. BCzPh | 57102-62-2 [sigmaaldrich.com]

- 7. mdpi.com [mdpi.com]

- 8. 9,9'-Diphenyl-9H,9'H-3,3'-bicarbazole 57102-62-2 C36H24N2 - Heynova (Shanghai) New Material Technology CO., Ltd. [heynovachem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. 9,9'-Diethyl-9H,9'H-3,3'-bicarbazole | C28H24N2 | CID 12218945 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Application and research of 3,3'-Bicarbazole_Chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Photophysical and Electrochemical Properties of Bicarbazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bicarbazole derivatives have emerged as a pivotal class of organic materials, garnering significant attention in the fields of materials science, organic electronics, and medicinal chemistry. Their rigid, planar, and electron-rich structure imparts exceptional thermal stability and efficient hole-transporting capabilities. These properties make them highly sought-after for applications in organic light-emitting diodes (OLEDs), organic solar cells, and as fluorescent probes. The ability to functionalize the bicarbazole core at various positions allows for precise tuning of their photophysical and electrochemical characteristics, enabling the design of materials with tailored properties for specific applications. This guide provides a comprehensive overview of the synthesis, photophysical and electrochemical properties, and experimental characterization of bicarbazole derivatives.

Core Concepts: Structure-Property Relationships

The photophysical and electrochemical properties of bicarbazole derivatives are intricately linked to their molecular structure. Key structural modifications and their effects are outlined below.

General Structure of Bicarbazole Derivatives

Bicarbazole consists of two carbazole units linked together. The linkage positions (e.g., 3,3'-bicarbazole, 9,9'-bicarbazole) and the nature of substituents at the 9 and 9' positions, as well as on the carbazole rings, significantly influence the molecule's electronic properties.

Caption: Relationship between bicarbazole structure and properties.

Photophysical Properties

The photophysical properties of bicarbazole derivatives, including their absorption and emission characteristics, are fundamental to their application in optoelectronic devices.

UV-Visible Absorption and Photoluminescence

Bicarbazole derivatives typically exhibit strong absorption in the UV region, corresponding to π-π* transitions of the conjugated aromatic system.[1] The position of the absorption maximum (λabs) and the emission maximum (λem) can be tuned by modifying the substitution pattern. For instance, extending the π-conjugation by introducing aromatic substituents generally leads to a bathochromic (red) shift in both absorption and emission spectra.[2]

Many bicarbazole derivatives are highly fluorescent, with their emission color and quantum yield (ΦPL) being highly dependent on their molecular structure and environment.[3] Donor-acceptor (D-A) type structures, where an electron-donating bicarbazole unit is linked to an electron-accepting moiety, often exhibit intramolecular charge transfer (ICT) characteristics, leading to solvatochromism (a shift in emission color with solvent polarity).[3]

Table 1: Photophysical Properties of Selected Bicarbazole Derivatives

| Compound | λabs (nm) | λem (nm) | Quantum Yield (ΦPL) | Solvent | Reference |

| BCz-nBuPh | 350 | 405 | - | Chloroform | [1] |

| BCz-tBuPh | 350 | 405 | - | Chloroform | [1] |

| DB13 | - | - | >60% | - | [3] |

| DB24 | - | - | >60% | - | [3] |

| DB34 | - | - | >60% | - | [3] |

| DB43 | - | - | >60% | - | [3] |

Electrochemical Properties

The electrochemical behavior of bicarbazole derivatives determines their suitability as charge-transporting materials in electronic devices. Cyclic voltammetry is the primary technique used to investigate their redox properties.

Redox Potentials and Frontier Molecular Orbitals

Bicarbazole derivatives are generally characterized by their reversible oxidation processes, corresponding to the removal of electrons from the highest occupied molecular orbital (HOMO). The oxidation potential is a crucial parameter as it relates to the HOMO energy level, which governs the efficiency of hole injection from the anode in an OLED. The introduction of electron-donating groups tends to lower the oxidation potential, making the compound easier to oxidize, while electron-withdrawing groups have the opposite effect.

The lowest unoccupied molecular orbital (LUMO) energy level can be estimated from the reduction potential or calculated from the optical band gap (derived from the absorption edge) and the HOMO level. The HOMO-LUMO gap is a critical factor that determines the emission color in OLEDs.

Table 2: Electrochemical Properties of Selected Bicarbazole Derivatives

| Compound | Oxidation Potential (V vs. Fc/Fc+) | HOMO (eV) | LUMO (eV) | Electrochemical Band Gap (eV) | Reference |

| BCz-nBuPh | 0.85 | -5.55 | -2.23 | 3.32 | [1] |

| BCz-tBuPh | 0.85 | -5.55 | -2.23 | 3.32 | [1] |

Experimental Protocols

Detailed and reproducible experimental procedures are crucial for the synthesis and characterization of bicarbazole derivatives.

Synthesis of 3,3'-Bicarbazole

A common method for the synthesis of the 3,3'-bicarbazole core involves the oxidative coupling of carbazole.[1]

Procedure:

-

Dissolve carbazole (12.0 g, 72.0 mmol) and anhydrous FeCl3 (47.0 g, 288 mmol) in 240 mL of chloroform.

-

Stir the solution for 30 minutes under a nitrogen atmosphere.

-

Pour the solution into a large volume of methanol to precipitate the crude product.

-

Collect the green powder and dissolve it with zinc powder (18.7 g, 288 mmol) in a 1:1 solution of acetic acid and ethyl acetate (180 mL) under nitrogen.

-

Heat the mixture at 50 °C overnight.

-

Filter the reaction mixture and wash the solid with hot ethyl acetate.

-

Pour the filtrate into water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 3,3'-bicarbazole.

Photophysical Characterization

UV-Visible Absorption Spectroscopy:

-

Prepare a dilute solution of the bicarbazole derivative (typically 10-5 to 10-6 M) in a spectroscopic grade solvent (e.g., chloroform, THF, or cyclohexane).

-

Use a dual-beam UV-Vis spectrophotometer.

-

Record the absorption spectrum over a relevant wavelength range (e.g., 250-500 nm).

-

Use the pure solvent as a reference.

Fluorescence Spectroscopy:

-

Use the same solution prepared for UV-Vis absorption measurements.

-

Use a spectrofluorometer.

-

Excite the sample at its absorption maximum (λabs).

-

Record the emission spectrum over a suitable wavelength range.

-

The fluorescence quantum yield (ΦPL) can be determined using a reference standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4).

Electrochemical Characterization

Cyclic Voltammetry (CV):

-

Prepare a solution of the bicarbazole derivative (typically 1 mM) in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6).

-

Use a standard three-electrode setup consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or saturated calomel electrode), and a counter electrode (e.g., platinum wire).

-

Deoxygenate the solution by bubbling with an inert gas (e.g., nitrogen or argon) for at least 15 minutes prior to the measurement.

-

Record the cyclic voltammogram by scanning the potential in the desired range.

-

Calibrate the potential scale using the ferrocene/ferrocenium (Fc/Fc+) redox couple as an internal or external standard.

Experimental Workflow

The development of novel bicarbazole derivatives for applications such as OLEDs follows a systematic workflow from molecular design and synthesis to device fabrication and testing.

Caption: Typical experimental workflow for OLED material development.

Conclusion

Bicarbazole derivatives represent a versatile and highly tunable class of organic materials with significant potential in a range of applications, particularly in organic electronics. A thorough understanding of their structure-property relationships, coupled with robust synthetic and characterization protocols, is essential for the continued development of high-performance materials. This guide has provided a foundational overview of the key photophysical and electrochemical properties of bicarbazole derivatives, along with detailed experimental methodologies, to aid researchers and scientists in this exciting field.

References

An In-depth Technical Guide to 9H,9'H-3,3'-Bicarbazole: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 9H,9'H-3,3'-bicarbazole, a heterocyclic aromatic compound that has garnered significant interest for its unique electronic and photophysical properties. This document details its chemical identity, synthesis methodologies, key quantitative data, and applications in both materials science and drug development.

Nomenclature and Chemical Identity

CAS Number: 1984-49-2[1]

IUPAC Name: 3-(9H-carbazol-3-yl)-9H-carbazole[1]

Synonyms: 3,3'-Bicarbazole, 3,3'-Bi-9H-carbazole[1]

Molecular Formula: C₂₄H₁₆N₂[1]

Molecular Weight: 332.41 g/mol [1]

This compound is a dimeric carbazole, where two carbazole units are linked at the 3 and 3' positions. This linkage extends the π-conjugation of the individual carbazole units, which is a key factor in its electronic properties, and enhances the molecule's stability by partially blocking the electronically active sites at these positions. The rigid and planar structure of this compound is conducive to π-π stacking, which facilitates charge transport.

Data Presentation

The following tables summarize key quantitative data for this compound and some of its notable derivatives, highlighting their photophysical properties and performance in organic light-emitting diodes (OLEDs).

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1984-49-2[1] |

| Molecular Formula | C₂₄H₁₆N₂[1] |

| Molecular Weight | 332.41 g/mol [1] |

| Appearance | White to off-white powder |

| Purity | Typically >98% |

Table 2: Photophysical Properties of Selected 3,3'-Bicarbazole Derivatives

| Compound | ΔEST (eV) | Delayed Fluorescence Lifetime (τdf) | Photoluminescence Quantum Yield (PLQY) (%) | Reference |

| CzT | 0.07 | - | ~40 | [1] |

| CC2TA | 0.05 | 22 µs | 62 | [1] |

| BCzT | - | - | 95.6 | [1] |

| pCNBCzoCF₃ | - | - | - | [2] |

ΔEST: Singlet-triplet energy gap. A smaller value is desirable for applications in Thermally Activated Delayed Fluorescence (TADF) OLEDs.

Table 3: Performance of OLEDs Utilizing 3,3'-Bicarbazole Derivatives as Host Materials

| Host Material | Dopant | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Max. External Quantum Efficiency (%) |

| BCz-tBuPh | Ir(mppy)₃ | 43.1 | 40.0 | - |

| BCz-Si | Blue Phosphorescent Emitter | 46.5 | 45.8 | 21.0[3] |

| CzCzPh-mAd | Blue TADF Emitter | - | - | >13 |

Experimental Protocols

Synthesis of this compound via Oxidative Coupling

This protocol describes a common method for synthesizing the core this compound structure.

Materials:

-

9H-Carbazole

-

Anhydrous Iron(III) Chloride (FeCl₃)

-

Chloroform

-

Methanol

-

Zinc powder

-

Acetic acid

-

Ethyl acetate

Procedure:

-

Dissolve 9H-carbazole and anhydrous FeCl₃ in chloroform and stir under a nitrogen atmosphere for 30 minutes.

-

Pour the solution into methanol to precipitate the crude product.

-

Collect the green powder and dissolve it in a 1:1 solution of acetic acid and ethyl acetate with zinc powder.

-

Heat the mixture at 50°C overnight under a nitrogen atmosphere.

-

Filter the reaction mixture and wash the residue with hot ethyl acetate.

-

Pour the filtrate into water and extract with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product, which can be further purified by column chromatography or recrystallization.

Fabrication of a Solution-Processed Organic Light-Emitting Diode (OLED)

This protocol outlines the fabrication of a phosphorescent OLED using a 3,3'-bicarbazole derivative as a host material.

Materials:

-

Indium tin oxide (ITO)-coated glass substrates

-

PEDOT:PSS (poly(3,4-ethylenedioxythiophene) polystyrene sulfonate)

-

Host material: 9,9'-di-4-t-butylphenyl-9H,9'H-3,3'-bicarbazole (BCz-tBuPh)

-

Dopant: Tris[2-(p-tolyl)pyridine]iridium(III) (Ir(mppy)₃)

-

Electron transport material: 2-(4-biphenylyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole (PBD)

-

Hole transport material: N,N'-diphenyl-N,N'-bis(3-methylphenyl)-1,1'-biphenyl-4,4'-diamine (TPD)

-

Organic solvents (e.g., chloroform, toluene)

-

Metal for cathode (e.g., LiF/Al)

Procedure:

-

Clean the ITO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven.

-

Treat the substrates with UV-ozone for 15 minutes to improve the work function of the ITO.

-

Spin-coat a thin layer of PEDOT:PSS onto the ITO substrate and anneal at 120°C for 15 minutes in a nitrogen-filled glovebox.

-

Prepare the emissive layer solution by dissolving the host (BCz-tBuPh), dopant (Ir(mppy)₃), electron transport material (PBD), and hole transport material (TPD) in an appropriate organic solvent.

-

Spin-coat the emissive layer solution onto the PEDOT:PSS layer and anneal at 80°C for 30 minutes inside the glovebox.

-

Thermally evaporate the electron transport layer, followed by the cathode (e.g., LiF/Al), under high vacuum (< 10⁻⁶ Torr).

-

Encapsulate the device using a glass lid and UV-curable epoxy resin to protect it from oxygen and moisture.

Signaling Pathways and Biological Applications

While the primary application of this compound and its derivatives has been in materials science, the broader class of carbazole compounds has shown significant potential in drug development, exhibiting neuroprotective and anticancer activities.[4][5][6] The biological activities of this compound itself are an emerging area of research. The following information is based on the known mechanisms of related carbazole derivatives.

Neuroprotective Effects

Carbazole derivatives have been shown to exert neuroprotective effects through various mechanisms, including the modulation of antioxidant and anti-inflammatory pathways. A key pathway implicated is the Nrf2/HO-1 signaling cascade.

Caption: Hypothetical Neuroprotective Signaling Pathway of Carbazole Derivatives.

Anticancer Activity

Several carbazole derivatives have demonstrated potent anticancer activity by inducing apoptosis (programmed cell death) in cancer cells.[7][8] This is often achieved through the activation of caspase signaling cascades.

Caption: Simplified Apoptosis Induction Pathway by Carbazole Derivatives.

Experimental Workflow: Synthesis and Characterization

The following diagram illustrates a typical experimental workflow for the synthesis and characterization of a this compound derivative.

Caption: Experimental Workflow for Bicarbazole Derivative Synthesis.

Conclusion

This compound and its derivatives are a versatile class of compounds with significant potential in both materials science and medicinal chemistry. Their robust thermal and electrochemical stability, coupled with tunable photophysical properties, make them excellent candidates for next-generation organic electronics. Furthermore, the emerging evidence of the biological activities of the broader carbazole family suggests that this compound-based structures may serve as a promising scaffold for the development of novel therapeutics for a range of diseases, including neurodegenerative disorders and cancer. Further research is warranted to fully elucidate the structure-activity relationships and mechanisms of action of these compounds in biological systems.

References

- 1. This compound | 1984-49-2 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. [PDF] Effects of Carbazole Derivatives on Neurite Outgrowth and Hydrogen Peroxide-Induced Cytotoxicity in Neuro2a Cells | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Current status of carbazole hybrids as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The neuroprotective potential of carbazole in traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The anticancer activity of carbazole alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility and Thermal Stability of 9H,9'H-3,3'-bicarbazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility and thermal stability of 9H,9'H-3,3'-bicarbazole, a key heterocyclic aromatic compound. Given the limited availability of specific quantitative data for the parent compound, this guide also includes extensive data on its derivatives to provide a comparative context for researchers.

Executive Summary

This compound is a rigid, planar molecule known for its excellent hole-transporting characteristics and high thermal stability, making it a valuable component in the development of organic electronics.[1] Its extended π-conjugation, resulting from the linking of two carbazole units, is a key factor in its electronic properties.[1] However, the parent compound exhibits limited solubility in common organic solvents, a factor that has led to the extensive development of more soluble derivatives. This guide summarizes the available solubility and thermal stability data, outlines relevant experimental protocols, and provides a visual workflow for the characterization of these properties.

Solubility Profile

Qualitative Solubility of this compound

This compound is described as a white crystalline powder.[2] It is generally characterized by its poor solubility in many common organic solvents, which can present challenges in solution-based processing and formulation. However, it is reported to be soluble in some high-boiling point organic solvents.

Known Solvents:

It is noted to be almost insoluble in water.[2] The limited solubility of the bare this compound has been a primary motivation for the synthesis of its derivatives with improved solubility in more common organic solvents like chloroform.

Enhanced Solubility of this compound Derivatives

To overcome the solubility limitations of the parent compound, various derivatives have been synthesized, primarily by attaching alkyl or aryl groups to the nitrogen atoms of the carbazole units. These modifications disrupt the crystal packing and enhance the interaction with solvent molecules, leading to significantly improved solubility.

| Derivative Name | Chemical Structure | Improvement in Solubility | Reference |

| 9,9'-Diphenyl-9H,9'H-3,3'-bicarbazole | C₃₆H₂₄N₂ | Improved solubility for use as a hole transporting material. | |

| Alkyl-substituted bicarbazoles | Varies | Enhanced solubility and improved film-forming properties. | [1] |

| Copolymers of 3,3'-bicarbazolyl | Varies | Good solubility in common organic solvents. | [1] |

Thermal Stability Analysis

High thermal stability is a critical property for materials used in organic electronics, ensuring the longevity and reliability of devices.[1] Thermal analysis of this compound and its derivatives is typically performed using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermal Properties of this compound Derivatives

| Derivative Name | Decomposition Temp. (Td) at 5% weight loss | Glass Transition Temp. (Tg) | Melting Point (Tm) | Reference |

| 4,4'-(9H,9'H-[3,3'-bicarbazole]-9,9'-diyl)bis(2-methylbenzonitrile) | ~400 °C | 141 °C | Not specified | [3] |

| 4,4'-(9H,9'H-[3,3'-bicarbazole]-9,9'-diyl)bis(3-(trifluoromethyl)benzonitrile) | ~447 °C | 165 °C | Not specified | [3] |

| 4,4'-(9H,9'H-[3,3'-bicarbazole]-9,9'-diyl)bis(2-(trifluoromethyl)benzonitrile) | ~400 °C | 134 °C | Not specified | [3] |

| 9,9''-(6-phenyl-1,3,5-triazine-2,4-diyl)bis((9H-3,9'-bicarbazole)) | Not specified | Not specified | Not specified | [4] |

| Dibenzofuran–carbazole-donor-based derivatives | Not specified | Not specified | Not specified | [4] |

| Bicarbazole-benzophenone derivatives | up to 400 °C | 57 to 102 °C | Not specified | [5] |

Experimental Protocols

Determination of Qualitative Solubility

A standardized method for determining the solubility class of an organic compound involves testing its solubility in a sequence of solvents.

Materials:

-

Test tubes

-

Vortex mixer

-

Compound to be tested (e.g., this compound)

-

Solvents: Water, Diethyl Ether, 5% NaOH, 5% NaHCO₃, 5% HCl

Procedure:

-

Water Solubility: Add approximately 25 mg of the compound to 0.75 mL of water in a test tube.

-

Vigorously shake the test tube.

-

Observe if the compound dissolves completely.

-

If soluble, proceed to test with litmus paper to determine acidic or basic properties.

-

If insoluble, proceed to the next solvent in the sequence (e.g., 5% NaOH).

-

Repeat the process for each solvent to classify the compound's solubility.

Thermogravimetric Analysis (TGA)

TGA is used to measure the thermal stability and decomposition temperature of a material.

Instrumentation:

-

Thermogravimetric Analyzer

Procedure:

-

Sample Preparation: A small, precisely weighed amount of the compound is placed in an inert sample pan (e.g., alumina or platinum).

-

Instrument Setup: The sample is placed in the TGA furnace. The furnace is purged with an inert gas (e.g., nitrogen) to prevent oxidation.

-

Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range.

-

Data Collection: The mass of the sample is continuously monitored as the temperature increases.

-

Data Analysis: The decomposition temperature (Td) is typically determined as the temperature at which a 5% weight loss occurs.

Differential Scanning Calorimetry (DSC)

DSC is employed to identify phase transitions, such as melting and glass transitions.

Instrumentation:

-

Differential Scanning Calorimeter

Procedure:

-

Sample Preparation: A small amount of the sample is hermetically sealed in an aluminum pan.

-

Instrument Setup: The sample pan and an empty reference pan are placed in the DSC cell.

-

Temperature Program: The sample is subjected to a controlled temperature program, often including a heating, cooling, and a second heating cycle to observe the glass transition more clearly. A typical heating rate is 10 °C/min under a nitrogen atmosphere.

-

Data Collection: The heat flow to the sample is measured relative to the reference pan.

-

Data Analysis: Endothermic and exothermic events appear as peaks, while the glass transition is observed as a step-like change in the baseline of the thermogram.

Visualized Workflows

The following diagrams illustrate the logical workflows for solubility and thermal stability characterization.

Conclusion

This compound is a material of significant interest in organic electronics due to its inherent thermal stability and favorable electronic properties. While the parent compound's utility can be hampered by its limited solubility, the development of various derivatives has successfully addressed this issue, paving the way for their application in solution-processed devices. This guide provides a foundational understanding of the solubility and thermal characteristics of the this compound core, supported by data from its more soluble derivatives and standardized experimental protocols for their evaluation. Further research to quantify the solubility and thermal properties of the parent compound would be highly beneficial to the field.

References

Theoretical and Experimental Determination of 9H,9'H-3,3'-bicarbazole Energy Levels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the theoretical and experimental methodologies used to determine the frontier molecular orbital (HOMO and LUMO) energy levels of 9H,9'H-3,3'-bicarbazole. This bicarbazole derivative is a significant building block in the development of organic electronics, particularly in the design of host materials for organic light-emitting diodes (OLEDs). A thorough understanding of its electronic properties is paramount for the rational design of novel materials with tailored functionalities.

Core Concepts: Frontier Molecular Orbitals

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining the electronic and optical properties of a molecule. The HOMO energy level is associated with the electron-donating ability, while the LUMO energy level relates to the electron-accepting ability. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter that influences the molecule's stability, reactivity, and the color of emitted light in optoelectronic devices. In this compound and its derivatives, the HOMO is typically delocalized over the entire bicarbazole core, making it the primary electron-donating unit[1].

Data Presentation: Energy Levels of this compound and a Key Derivative

The following table summarizes the reported theoretical and experimental energy levels for this compound and its N,N'-diphenyl derivative, 9,9'-diphenyl-9H,9'H-3,3'-bicarbazole. While data for the parent compound is limited in the reviewed literature, the diphenyl derivative provides a valuable point of reference.

| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |

| 9,9'-diphenyl-9H,9'H-3,3'-bicarbazole | Experimental (CV) | -5.67 | -2.30 | 3.37 | [2] |

| 9,9'-diphenyl-9H,9'H-3,3'-bicarbazole | Theoretical (DFT) | -5.12 | -1.21 | 3.91 | [3] |

Experimental Protocol: Cyclic Voltammetry (CV)

Cyclic voltammetry is a widely used electrochemical technique to determine the HOMO and LUMO energy levels of organic materials experimentally.[4] The method involves measuring the current response of a sample to a linearly cycled potential sweep.

Materials and Equipment:

-

Working Electrode: Glassy carbon electrode or platinum electrode.

-

Reference Electrode: Saturated Ag/AgCl electrode.

-

Counter Electrode: Platinum wire.

-

Electrolyte Solution: A solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate - TBAPF6) in an anhydrous solvent (e.g., acetonitrile or dichloromethane).

-

Analyte: The bicarbazole compound of interest (typically ~1 mM concentration).

-

Potentiostat: An instrument to control the potential and measure the current.

-

Inert Atmosphere: Nitrogen or argon gas to degas the solution and prevent oxidation.

Step-by-Step Procedure:

-

Preparation:

-

Thoroughly clean all electrodes.

-

Prepare the electrolyte solution and the analyte solution under an inert atmosphere.

-

Assemble the three-electrode cell with the prepared solutions.

-

Degas the solution by bubbling with an inert gas for at least 15-20 minutes to remove dissolved oxygen.

-

-

Measurement:

-

Connect the electrodes to the potentiostat.

-

Perform a background scan of the electrolyte solution to ensure no interfering redox peaks are present.

-

Add the analyte to the cell and record the cyclic voltammogram. The potential is scanned from an initial value to a final value and then back to the initial value at a specific scan rate (e.g., 20-100 mV/s).[5]

-

-

Data Analysis and Calculation:

-

From the resulting voltammogram, determine the onset oxidation potential (E_onset_ox) and, if observable, the onset reduction potential (E_onset_red).

-

Calibrate the potentials against a known standard, such as the ferrocene/ferrocenium (Fc/Fc+) redox couple, which is assumed to have an absolute energy level of -4.8 eV relative to the vacuum level.[5][6]

-

Calculate the HOMO energy level using the following empirical formula: E_HOMO = -[E_onset_ox (vs Fc/Fc+) + 4.8] eV [6]

-

The LUMO energy level can be estimated from the onset reduction potential or, more commonly, from the HOMO energy and the optical band gap (E_g_opt) obtained from the onset of the UV-visible absorption spectrum: E_LUMO = E_HOMO + E_g_opt [5]

-

Theoretical Protocol: Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure and properties of molecules.[1] The B3LYP functional with the 6-31G(d) basis set is a commonly employed level of theory for such calculations on carbazole-based materials.[1]

Software:

-

Gaussian, ORCA, or other quantum chemistry software packages.

Step-by-Step Procedure:

-

Molecular Structure Input:

-

Build the 3D structure of this compound using a molecular modeling software (e.g., GaussView, Avogadro).

-

-

Geometry Optimization:

-

Perform a geometry optimization calculation to find the lowest energy structure of the molecule.

-

Method: DFT

-

Functional: B3LYP

-

Basis Set: 6-31G(d)

-

This step ensures that the calculated properties correspond to a stable molecular conformation.

-

-

Frequency Calculation:

-

Perform a frequency calculation on the optimized geometry.

-

This step is crucial to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies).

-

-

Single-Point Energy Calculation and Orbital Analysis:

-

Using the optimized geometry, perform a single-point energy calculation.

-

From the output of this calculation, the energies of the molecular orbitals, including the HOMO and LUMO, can be extracted.

-

The software will also allow for the visualization of the electron density distribution of these frontier orbitals.

-

Mandatory Visualizations

References

The Rise of Bicarbazoles: A Technical Guide to Their Discovery, Synthesis, and Application in Research

An in-depth exploration of the synthesis, properties, and burgeoning applications of bicarbazole compounds for researchers, scientists, and drug development professionals.

Bicarbazole compounds, characterized by the covalent linkage of two carbazole moieties, have emerged from relative obscurity to become a focal point of intensive research across diverse scientific disciplines. Their unique electronic, photophysical, and biological properties have positioned them as promising candidates for innovations in organic electronics, materials science, and medicinal chemistry. This technical guide provides a comprehensive overview of the discovery and history of bicarbazole compounds, details key experimental protocols for their synthesis, presents their applications with supporting quantitative data, and visualizes the intricate signaling pathways they modulate.

A Historical Perspective: From Coal Tar to Cutting-Edge Research

The journey of bicarbazole research is intrinsically linked to its parent compound, carbazole, which was first isolated from coal tar in 1872. For decades, research primarily focused on the functionalization of the single carbazole unit. The deliberate synthesis and exploration of bicarbazole structures represent a more recent and sophisticated chapter in heterocyclic chemistry.

The initial impetus for bicarbazole synthesis was largely driven by the desire to create novel dyes and pigments. However, the 20th century witnessed a paradigm shift as the unique photophysical properties of conjugated aromatic systems gained recognition. The discovery of the first carbazole natural product, murrayafoline A, in 1965, further catalyzed interest in the biological activities of carbazole-containing molecules, paving the way for the investigation of their dimeric counterparts.[1] The development of advanced synthetic methodologies, particularly transition metal-catalyzed cross-coupling reactions in the latter half of the 20th century, proved to be a watershed moment, enabling the controlled and efficient synthesis of various bicarbazole isomers and derivatives. This has unlocked the door to a systematic investigation of their structure-property relationships and their subsequent application in modern technologies and medicine.

Synthetic Strategies: Building the Bicarbazole Core

The synthesis of bicarbazole compounds has evolved significantly, with modern methods offering high yields and regioselectivity. The most prevalent strategies involve the coupling of carbazole precursors.

Ullmann-Type Coupling Reactions

One of the foundational methods for constructing bicarbazole frameworks is the Ullmann condensation, a copper-catalyzed reaction. This typically involves the coupling of a 3-halocarbazole with a carbazole derivative.[2] While traditional Ullmann reactions required harsh conditions, modern protocols often utilize catalytic amounts of copper(I) salts with ligands to facilitate the reaction under milder conditions.[3]

Experimental Protocol: Ullmann N-Arylation of Carbazole

This protocol outlines a general procedure for the copper-catalyzed N-arylation of carbazole, a common step in the synthesis of certain bicarbazole derivatives.

-

Reaction Setup: In a dry reaction vessel equipped with a magnetic stir bar, combine carbazole (1.0 mmol), the desired aryl halide (1.2 mmol), copper(I) iodide (5 mol%), and a suitable ligand such as 1,10-phenanthroline (10 mol%).

-

Addition of Base and Solvent: Add a base, for example, potassium carbonate (2.0 mmol), to the reaction vessel, followed by the addition of a solvent like dimethylformamide (DMF).

-

Inert Atmosphere: Seal the vessel and purge with an inert gas, such as nitrogen or argon, for a minimum of three cycles to create an oxygen-free environment.

-

Reaction: Place the reaction vessel in a preheated oil bath at a temperature of approximately 110°C and stir the mixture vigorously for 24 hours.

-

Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with the organic solvent.

-

Purification: The crude product is then purified using silica gel column chromatography with an appropriate eluent system, such as a hexane/ethyl acetate mixture, to yield the pure N-arylcarbazole.

-

Characterization: The final product is characterized using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[3]

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have become indispensable tools for the synthesis of bicarbazoles. These reactions offer high efficiency and tolerance to a wide range of functional groups. The Suzuki-Miyaura coupling typically involves the reaction of a carbazole-boronic acid or ester with a halocarbazole in the presence of a palladium catalyst and a base.

Applications in Organic Electronics

Bicarbazole derivatives have garnered significant attention as materials for organic light-emitting diodes (OLEDs) due to their excellent hole-transporting properties, high thermal stability, and wide energy gaps.[4][5] They are frequently employed as host materials in the emissive layer of phosphorescent OLEDs (PHOLEDs).

Table 1: Performance of Bicarbazole-Based Organic Light-Emitting Diodes

| Compound | Role | Dopant | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Max. External Quantum Efficiency (%) |

| BCz-tBuPh | Host | Green Phosphorescent | 43.1 | 40.0 | 12.5 |

| BCz-nBuPh | Host | Green Phosphorescent | 30.8 | 28.1 | 8.8 |

| o-BPyBCz | Host | FIrpic (Sky-Blue) | - | 52.6 | 23.7 |

| 3-BPyBCz | Host | FIrpic (Sky-Blue) | - | - | - |

| pCNBCzoCF3 | TADF Emitter | - | - | - | - |

| BCzDPM | Blue Emitter | Non-doped | 15.4 | - | 7.05 |

Data compiled from multiple sources.[1][4][6]

Bicarbazoles in Drug Discovery and Development

The carbazole scaffold is a privileged structure in medicinal chemistry, and bicarbazole derivatives are increasingly being investigated for their therapeutic potential. They have shown promise as anticancer, anti-inflammatory, and neuroprotective agents.[7][8]

Anticancer Activity

Several studies have demonstrated the potent anticancer activity of bicarbazole compounds. Their mechanisms of action are often multifaceted, including the inhibition of protein kinases and the induction of apoptosis.

Table 2: Anticancer Activity of Selected Bicarbazole and Related Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) |

| Compound 4 | MDA-MB-231 (Breast) | 0.73 ± 0.74 |

| Compound 3 | MDA-MB-231 (Breast) | 1.44 ± 0.97 |

| DMCM | U87 MG (Glioblastoma) | 13.34 |

| Carbazole Carbamate 27 | U87MG (Glioblastoma) | 15.25 |

| Carbazole Carbamate 28 | U87MG (Glioblastoma) | 17.25 |

| Carbazole Carbamate 26 | U87MG (Glioblastoma) | 141.8 |

IC₅₀ values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells. Data compiled from multiple sources.[9][10]

Mechanism of Action: Protein Kinase Inhibition

Many carbazole and bicarbazole derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways involved in cell growth, proliferation, and survival.[11] For instance, some derivatives have been shown to target the PI3K/AKT/mTOR signaling pathway, which is often dysregulated in cancer.

Future Outlook

The field of bicarbazole research is poised for significant growth. The continued development of novel synthetic methodologies will enable the creation of increasingly complex and tailored bicarbazole architectures. In materials science, the focus will likely be on enhancing the efficiency and stability of bicarbazole-based OLEDs, particularly for blue light emission, and exploring their potential in other electronic applications such as organic photovoltaics and field-effect transistors. In drug discovery, future research will delve deeper into the mechanisms of action of bioactive bicarbazoles, aiming to identify specific molecular targets and optimize their therapeutic properties through medicinal chemistry efforts. The versatility of the bicarbazole scaffold ensures that it will remain a vibrant and fruitful area of scientific inquiry for years to come.

References

- 1. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. 3,3′-Bicarbazole-Based Host Molecules for Solution-Processed Phosphorescent OLEDs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mini-review on the novel synthesis and potential applications of carbazole and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tuning photophysical properties of bicarbazole-based blue TADF emitters with AIE feature: Trade-off between small singlet-triplet energy splitting and high photoluminescence quantum yield | CoLab [colab.ws]

- 7. The Potential Targets and Mechanisms of a Carbazole and Pyrazole Containing Anticancer Compound - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijrpc.com [ijrpc.com]

- 9. researchgate.net [researchgate.net]

- 10. asianjpr.com [asianjpr.com]

- 11. Carbazole Derivatives as Kinase-Targeting Inhibitors for Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 9H,9'H-3,3'-Bicarbazole and its Derivatives: A Technical Guide

Introduction: 9H,9'H-3,3'-bicarbazole is a key heterocyclic aromatic compound, forming the core structure for numerous advanced materials. It consists of two carbazole units linked at the 3 and 3' positions, creating an extended π-conjugated system. This structural motif imparts valuable electronic and photophysical properties, making its derivatives prominent in the development of organic light-emitting diodes (OLEDs), perovskite solar cells, and as hole-transporting materials.[1][2] This technical guide provides an in-depth overview of the spectroscopic data, experimental protocols, and synthesis of this compound and its derivatives, aimed at researchers and professionals in materials science and drug development.

While detailed spectroscopic data for the parent, unsubstituted this compound is not extensively detailed in readily available literature, comprehensive data exists for its N-substituted derivatives. This guide will focus on the well-characterized 9,9'-Diphenyl-9H,9'H-3,3'-bicarbazole as a representative example to illustrate the spectroscopic features of the bicarbazole core.

Data Presentation: Spectroscopic Analysis of 9,9'-Diphenyl-9H,9'H-3,3'-bicarbazole

The following tables summarize the nuclear magnetic resonance (NMR) and photophysical data for 9,9'-Diphenyl-9H,9'H-3,3'-bicarbazole.

Table 1: ¹H NMR Spectroscopic Data of 9,9'-Diphenyl-9H,9'H-3,3'-bicarbazole

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Reference |

| 8.47 | d | 1.6 | 2H, Ar-H | [3] |

| 8.25 | d | 7.6 | 2H, Ar-H | [3] |

| 7.79 | dd | 8.8, 1.6 | 2H, Ar-H | [3] |

| 7.67-7.61 | m | - | 8H, Ar-H | [3] |

| 7.52 | d | 8.4 | 2H, Ar-H | [3] |

| 7.52-7.41 | m | - | 6H, Ar-H | [3] |

| 7.33 | dt | 8.0, 2.4 | 2H, Ar-H | [3] |

Table 2: ¹³C NMR Spectroscopic Data of 9,9'-Diphenyl-9H,9'H-3,3'-bicarbazole

| Chemical Shift (δ) ppm | Assignment | Reference |

| 141.5 | Ar-C | [3] |

| 140.2 | Ar-C | [3] |

| 137.9 | Ar-C | [3] |

| 134.5 | Ar-C | [3] |

| 130.0 | Ar-C | [3] |

| 127.5 | Ar-C | [3] |

| 127.2 | Ar-C | [3] |

| 126.2 | Ar-C | [3] |

| 126.0 | Ar-C | [3] |

| 124.1 | Ar-C | [3] |

| 123.7 | Ar-C | [3] |

| 120.6 | Ar-C | [3] |

| 120.1 | Ar-C | [3] |

| 119.0 | Ar-C | [3] |

| 110.1 | Ar-C | [3] |

| 110.0 | Ar-C | [3] |

Table 3: UV-Vis Absorption and Photoluminescence (PL) Data of Bicarbazole Derivatives

| Compound | Solvent | λ_abs (nm) | λ_em (nm) | Reference |

| 9,9'-Diphenyl-9H,9'H-3,3'-bicarbazole | Dichloromethane | ~350 | - | [2] |

| Bicarbazole-based TADF Emitter | - | - | ~480-550 | [2] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of spectroscopic characterization. The following protocols are representative of the analysis of bicarbazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are fundamental for structural elucidation.

-

Sample Preparation : 5-10 mg of the bicarbazole compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, commonly deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[4][5]

-

Instrumentation : Spectra are typically recorded on a 400 MHz or 500 MHz NMR spectrometer.[3][6]

-

Data Acquisition :

-

¹H NMR spectra are referenced to the residual solvent peak (e.g., CDCl₃ at δ = 7.26 ppm) or tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[3][6]

-

¹³C NMR spectra are referenced to the solvent peak (e.g., CDCl₃ at δ = 77.16 ppm).[3][6]

-

Chemical shifts (δ) are reported in parts per million (ppm), and coupling constants (J) are reported in Hertz (Hz).[4]

-

UV-Visible (UV-Vis) and Photoluminescence (PL) Spectroscopy

These techniques are used to investigate the electronic and emissive properties of the compounds.

-

Sample Preparation : For solution-state measurements, the compound is dissolved in a spectroscopic grade solvent (e.g., dichloromethane or THF) to a concentration of approximately 1.0 × 10⁻⁵ M.[3] For solid-state measurements, thin films can be prepared by spin-coating a solution of the material onto a quartz substrate.

-

Instrumentation :

-

Data Acquisition :

-

Absorption and emission spectra are typically recorded at room temperature.

-

For PL measurements, the excitation wavelength is chosen based on the absorption spectrum of the compound.

-

Mandatory Visualization

The following diagrams illustrate the molecular structure of this compound and a general workflow for its synthesis and characterization.

Caption: Molecular structure of this compound.

Caption: Workflow for the synthesis and spectroscopic analysis.

References

Unveiling the Electronic and Optical Landscape of 9H,9'H-3,3'-Bicarbazole Films: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the core electronic and optical properties of 9H,9'H-3,3'-bicarbazole (often referred to as bicarbazole) films. A promising material in the field of organic electronics, understanding its fundamental characteristics is crucial for its application in devices such as organic light-emitting diodes (OLEDs) and perovskite solar cells. This document summarizes key quantitative data, details common experimental methodologies, and presents a visual workflow for the characterization of these films.

Core Electronic and Optical Properties

This compound is a derivative of carbazole, formed by linking two carbazole units at their 3 and 3' positions. This dimerization extends the π-conjugation, which is fundamental to its electronic properties.[1][2] The rigid and planar structure of bicarbazole facilitates π-π stacking, which is conducive to charge transport.[1]

Quantitative Data Summary

The following table summarizes the key electronic and optical parameters for this compound and one of its common derivatives, 9,9'-diphenyl-9H,9'H-3,3'-bicarbazole (BCzPh), in thin film form.

| Property | This compound | 9,9'-Diphenyl-9H,9'H-3,3'-bicarbazole (BCzPh) | Unit |

| HOMO Energy Level | ~ -5.6 | -5.67 | eV |

| LUMO Energy Level | ~ -2.2 | -2.3 | eV |

| Optical Band Gap | ~ 3.32 | 3.32 | eV |

| Absorption Maximum (λmax) | Not Specified in Film | 303 (in DCM), 310, 341 (film) | nm |

| Fluorescence Maximum (λmax) | Not Specified in Film | 391, 408 (in DCM), 397 (film) | nm |

Note: Data for the unsubstituted this compound film is less commonly reported than for its derivatives. The values presented are typical ranges found in the literature. The HOMO and LUMO energy levels are crucial in determining the electron-donating and electron-accepting capabilities of the molecule.[1]

Experimental Protocols

The characterization of this compound films involves a series of well-defined experimental procedures. Below are detailed methodologies for key experiments.

Thin Film Deposition

Spin-Coating: A common method for producing amorphous thin films with good optical quality is spin-coating.[3]

-

Solution Preparation: Dissolve this compound or its derivative in a suitable organic solvent (e.g., dichloromethane, chloroform, or toluene) at a concentration typically around 4 mg/mL.[4]

-

Substrate Preparation: Thoroughly clean the substrate (e.g., quartz glass plate or indium tin oxide (ITO) coated glass) by sonication in a series of solvents such as detergent, deionized water, and isopropanol, followed by drying with nitrogen and treatment with UV-ozone to ensure an uncontaminated surface.[5]

-

Coating: Dispense the solution onto the center of the substrate. Spin the substrate at a specific speed (e.g., 2500 rpm) for a set duration (e.g., 60 seconds) to achieve a uniform film.[4]

-

Annealing: The film is typically air-dried or annealed at a specific temperature to remove residual solvent and improve film morphology.[4]

Vacuum Thermal Evaporation: This technique is used to deposit uniform thin films in a high-vacuum environment, which is particularly important for the fabrication of multi-layered electronic devices.

-

Source Material: Place the purified this compound powder in a crucible within a vacuum chamber.

-

Vacuum: Evacuate the chamber to a high vacuum (e.g., 10⁻⁶ torr).

-

Deposition: Heat the crucible to sublimate the material, which then deposits onto the cooled substrate. The deposition rate and film thickness are monitored in real-time using a quartz crystal microbalance.

Electronic Properties Measurement

Cyclic Voltammetry (CV): CV is employed to determine the electrochemical properties of the material, from which the HOMO and LUMO energy levels can be estimated.

-

Electrolyte Solution: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate - TBAPF₆) in a suitable solvent (e.g., dichloromethane or acetonitrile).[4][6]

-

Working Electrode: A platinum or glassy carbon electrode is coated with a thin film of the bicarbazole material.

-

Cell Setup: Use a three-electrode setup consisting of the working electrode, a platinum wire counter electrode, and a Ag/AgCl reference electrode.[4][6]

-

Measurement: Scan the potential between the working and reference electrodes and record the resulting current. The scan rate is typically between 50-100 mV/s.[4]

-

Calibration: Calibrate the measurements using a ferrocene/ferrocenium (Fc/Fc⁺) redox couple as an internal standard, which has a known energy level of -4.8 eV relative to the vacuum level.[4]

-

Calculation: The HOMO energy level is calculated from the onset of the first oxidation potential. The LUMO energy level is then derived by adding the optical band gap (determined from UV-Vis absorption) to the HOMO energy level.[4]

Optical Properties Measurement

UV-Visible (UV-Vis) Absorption Spectroscopy: This technique is used to determine the optical band gap of the material.

-

Sample Preparation: A thin film of the bicarbazole material is deposited on a transparent substrate like quartz.

-

Measurement: The absorption spectrum of the film is recorded using a UV-Vis spectrophotometer.

-

Band Gap Calculation: The optical band gap (Eg) is determined from the onset of the absorption spectrum.[4]

Photoluminescence (PL) Spectroscopy: PL spectroscopy is used to study the light-emitting properties of the material.

-

Sample Preparation: A thin film is prepared on a suitable substrate.

-

Measurement: The film is excited with a light source of a specific wavelength (typically in the UV range), and the emitted light is collected and analyzed by a spectrofluorometer to obtain the photoluminescence spectrum.[7]

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for the synthesis and characterization of this compound films.

This guide provides a foundational understanding of the electronic and optical properties of this compound films, essential for their advancement in various technological applications. The provided data and protocols serve as a valuable resource for researchers and professionals in the field.

References

- 1. This compound | 1984-49-2 | Benchchem [benchchem.com]

- 2. ossila.com [ossila.com]

- 3. Application and research of 3,3'-Bicarbazole_Chemicalbook [chemicalbook.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. beilstein-journals.org [beilstein-journals.org]

- 6. rsc.org [rsc.org]

- 7. the-innovation.org [the-innovation.org]

Unraveling the Electronic Landscape: A Molecular Orbital Analysis of 9H,9'H-3,3'-Bicarbazole

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

9H,9'H-3,3'-bicarbazole, a versatile heterocyclic aromatic compound, has garnered significant attention in materials science and drug development due to its unique electronic and photophysical properties. This technical guide provides a comprehensive molecular orbital analysis of the this compound core, offering insights into its electronic structure, charge transport characteristics, and potential for functionalization. Through a synthesis of experimental data and computational modeling, this document aims to equip researchers with a foundational understanding of this important molecular scaffold.

Introduction

This compound is composed of two carbazole units linked at their 3 and 3' positions. This linkage extends the π-conjugated system, which is fundamental to its electronic and optical properties.[1] The carbazole moiety itself is a rigid, planar tricyclic system known for its excellent hole-transporting capabilities and high thermal stability.[2] The dimerization at the 3,3'-positions not only enhances π-conjugation but also provides specific sites for further functionalization, allowing for the fine-tuning of its electronic properties for various applications, including organic light-emitting diodes (OLEDs), perovskite solar cells, and as a scaffold in medicinal chemistry.[2][3] Understanding the distribution and energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is crucial for predicting its behavior in these applications.

Electronic Properties and Molecular Orbital Analysis

The electronic properties of this compound and its derivatives are primarily governed by the energies and spatial distributions of their frontier molecular orbitals, the HOMO and LUMO. These orbitals dictate the electron-donating and electron-accepting capabilities of the molecule, respectively.

Frontier Molecular Orbitals

In the unsubstituted this compound, the HOMO is typically delocalized across the entire bicarbazole core, signifying that this unit is the primary electron-donating part of the molecule.[4] Conversely, the LUMO is also delocalized over the bicarbazole framework, often exhibiting nodes at the nitrogen atoms.[4] This spatial separation and the energy difference between the HOMO and LUMO (the HOMO-LUMO gap) are critical parameters that influence the molecule's photophysical properties and charge transport characteristics.

Computational studies, often employing Density Functional Theory (DFT), have been instrumental in visualizing these orbitals. For many bicarbazole derivatives, particularly those in donor-acceptor systems, the HOMO remains localized on the bicarbazole donor moiety, while the LUMO shifts to the acceptor unit.[4] This spatial separation is a key strategy for designing materials with specific electronic properties.

Visualization of Molecular Orbitals

The following diagram illustrates the conceptual distribution of HOMO and LUMO in a generic this compound system.

Caption: Conceptual representation of HOMO-LUMO distribution.

Quantitative Electronic Data

The electronic properties of this compound and its derivatives can be quantified through both experimental measurements and theoretical calculations. The following tables summarize key quantitative data from various studies.

| Compound | HOMO (eV) | LUMO (eV) | Method | Reference |

| 9,9'-Diphenyl-9H,9'H-3,3'-bicarbazole (BCzPh) | -5.67 | -2.30 | Experimental (Cyclic Voltammetry) | [5] |

| 3,3'-Bicarbazole Derivatives (general range) | -5.45 to -5.64 | -2.18 to -2.32 | Experimental (Cyclic Voltammetry) | [6] |

| Substituted 3,3'-Bicarbazole Derivatives | -5.13 to -5.19 | -2.38 to -2.44 | Experimental (Photoelectric Effect) | [2] |

| 3PCz4CzFu (Bicarbazole-dibenzofuran derivative) | -5.11 | -1.17 | Calculated (DFT) | [7] |

| 4PCz3CzFu (Bicarbazole-dibenzofuran derivative) | -5.12 | -1.21 | Calculated (DFT) | [7] |

Table 1: Experimentally and computationally determined HOMO and LUMO energy levels of this compound and its derivatives.

| Property | Value | Method | Reference |

| C-C bond length (inter-carbazole) | ~1.486 Å - 1.496 Å | Calculated (DFT) | [6] |

| Triplet Energy (for 3,3'-bicarbazole) | 2.8 eV | Experimental | [6] |

| Optical Energy Gap (Eg) | Varies with substitution (calculated from absorption onset) | UV-Vis Spectroscopy | [8] |

Table 2: Key structural and photophysical parameters of 3,3'-bicarbazole derivatives.

Experimental and Computational Methodologies

A combination of experimental techniques and computational modeling is typically employed to perform a thorough molecular orbital analysis.

Experimental Protocols

Cyclic Voltammetry (CV): A standard method to determine the electrochemical properties and estimate the HOMO and LUMO energy levels.

-

Procedure: CV measurements are typically performed in a three-electrode cell. The working electrode is often a platinum or glassy carbon electrode, the counter electrode is a platinum wire or gauze, and a common reference electrode is Ag/AgCl. The sample is dissolved in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte like tetrabutylammonium perchlorate (n-Bu4NClO4).[9] The potential is scanned, and the oxidation and reduction potentials are recorded.

-

Data Analysis: The HOMO energy level can be calculated from the onset of the first oxidation potential, often referenced against the ferrocene/ferrocenium (Fc/Fc+) redox couple (assuming its energy level is -4.8 eV relative to the vacuum level).[10] The LUMO energy level can then be estimated by adding the optical energy gap (Eg), obtained from UV-visible absorption spectra, to the HOMO energy level (LUMO = HOMO + Eg).[6][10]

UV-Visible (UV-Vis) Spectroscopy: Used to determine the optical properties, including the absorption and emission spectra, from which the optical energy bandgap (Eg) can be estimated.

-

Procedure: Absorption spectra are recorded using a spectrophotometer. The sample is typically dissolved in a suitable solvent like chloroform or prepared as a thin film.[8]

-

Data Analysis: The optical energy gap is estimated from the onset wavelength of the absorption spectrum using the equation: Eg (eV) = 1240 / λ_onset (nm).[8]

Computational Workflow

Density Functional Theory (DFT) is a powerful computational tool for modeling the electronic structure and predicting the molecular orbital properties of molecules like this compound.

The following diagram outlines a typical DFT workflow for molecular orbital analysis.

Caption: Typical DFT workflow for molecular orbital analysis.

-

Methodology: The molecular geometry is first optimized to find the lowest energy conformation. A common functional and basis set combination for such organic molecules is B3LYP with a 6-31G* or larger basis set.[7] Frequency calculations are then performed to ensure that the optimized structure corresponds to a true energy minimum. Subsequently, single-point energy calculations can be performed to obtain more accurate electronic properties. The analysis of the output from these calculations provides the energies and visualizations of the HOMO, LUMO, and other molecular orbitals. Time-dependent DFT (TD-DFT) can be used to simulate UV-Vis absorption spectra.[9]

Conclusion

The molecular orbital analysis of this compound reveals a versatile electronic scaffold with a delocalized π-system that is highly amenable to functionalization. The HOMO is consistently located on the bicarbazole core, establishing it as a potent electron-donating unit. The ability to tune the HOMO-LUMO gap and the spatial distribution of these frontier orbitals through chemical modification underscores the potential of 3,3'-bicarbazole derivatives in the development of advanced organic electronic materials and as key intermediates in medicinal chemistry. The synergy between experimental techniques like cyclic voltammetry and UV-Vis spectroscopy, and computational methods such as DFT, provides a robust framework for the rational design of novel bicarbazole-based compounds with tailored electronic and photophysical properties.

References

- 1. nbinno.com [nbinno.com]

- 2. Application and research of 3,3'-Bicarbazole_Chemicalbook [chemicalbook.com]

- 3. ossila.com [ossila.com]

- 4. This compound | 1984-49-2 | Benchchem [benchchem.com]

- 5. ossila.com [ossila.com]

- 6. Connectivity and twist: engineering high-performance green phosphorescent OLEDs using unipolar symmetric bicarbazole regioisomers - Materials Advances (RSC Publishing) DOI:10.1039/D4MA01003E [pubs.rsc.org]

- 7. 2024.sci-hub.se [2024.sci-hub.se]

- 8. mdpi.com [mdpi.com]

- 9. rsc.org [rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application of 9H,9'H-3,3'-Bicarbazole in Perovskite Solar Cells: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 9H,9'H-3,3'-bicarbazole have emerged as a promising class of hole-transporting materials (HTMs) for perovskite solar cells (PSCs). Their inherent electron-rich nature, high hole mobility, and excellent thermal stability make them viable alternatives to the commonly used spiro-OMeTAD. The core structure of this compound, formed by the linkage of two carbazole units at the 3 and 3' positions, extends the π-conjugation, which is crucial for efficient charge transport.[1] Furthermore, this dimerization enhances the molecule's stability by partially blocking electronically active sites.[1][2] Functionalization at the 9 and 9' positions allows for the fine-tuning of their electronic and physical properties to achieve better energy level alignment with the perovskite absorber layer, leading to improved device performance and longevity.[3] Notably, some bicarbazole derivatives have been successfully employed as dopant-free HTMs, addressing the stability issues associated with dopants in traditional HTMs.[1] In addition to their primary role as hole transporters, these compounds can also act as defect passivation agents, reducing non-radiative recombination at the interfaces within the solar cell.[1][4] This document provides detailed application notes, experimental protocols, and performance data for the use of this compound derivatives in perovskite solar cells.

Data Presentation

The performance of perovskite solar cells is highly dependent on the specific this compound derivative used as the hole-transporting material. The following table summarizes the key photovoltaic parameters for devices incorporating different bicarbazole-based HTMs.

| HTM Derivative Name | Abbreviation | Device Structure | Voc (V) | Jsc (mA/cm2) | FF (%) | PCE (%) | Reference |

| 9,9'-Diphenyl-9H,9'H-3,3'-bicarbazole | NP-BC / BCzPh | p-i-n | 1.09 | 22.38 | 79.9 | ~20 | [2][5] |

| N,N'-bis(4-biphenyl)-9,9'-diphenyl-9H,9'H-3,3'-bicarbazole | NBP-BC | p-i-n | - | - | - | 13.04 | [5][6] |

| 9,9'-(5-(4,6-diphenyl-1,3,5-triazin-2-yl)-1,3-phenylene)bis(9H-carbazole) | SGT-405 | n-i-p | - | - | - | 14.79 | [7] |

Experimental Protocols

Synthesis of 9,9'-Diphenyl-9H,9'H-3,3'-bicarbazole (NP-BC)

This protocol describes the synthesis of NP-BC via a metal-free oxidative coupling reaction.[5][8]

Materials:

-

9-phenyl-9H-carbazole

-

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

-

Dichloromethane (DCM), dry

-

Methanesulfonic acid (MSA)

-

Hexane

-

Ethyl acetate

Procedure:

-

Dissolve 9-phenyl-9H-carbazole (0.75 g, 3.08 mmol) in dry dichloromethane (38 mL) in a round-bottom flask.[5]

-

Cool the solution to 0 °C in an ice bath.[8]

-

Slowly add methanesulfonic acid (3.75 mmol) to the cooled solution.[5]

-

Add DDQ (1.4 g, 6.16 mmol) to the reaction mixture.[5]

-

Stir the mixture at room temperature for one minute.[5]

-

Quench the reaction by adding a saturated sodium bicarbonate solution.[5]

-